![molecular formula C10H15ClN2O3 B2701250 7-(2-Chloropropanoyl)-8a-methyl-1,5,6,8-tetrahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one CAS No. 2411254-44-7](/img/structure/B2701250.png)
7-(2-Chloropropanoyl)-8a-methyl-1,5,6,8-tetrahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of a chloropropanoyl group at position 7 and a methyl group at position 8a. Researchers have employed various synthetic routes, such as cyclization reactions , to achieve the desired structure. Detailed studies on the synthetic pathways are available in the literature .
Molecular Structure Analysis
The molecular formula of this compound is C6H10N2O2ClH . Its IUPAC name is (8aS)-hexahydro [1,3]oxazolo [3,4-a]pyrazin-3-one hydrochloride . The three-dimensional arrangement of atoms within the molecule significantly influences its properties and reactivity. Researchers have investigated its stereochemistry and conformational preferences .
Chemical Reactions Analysis
Understanding the reactivity of this compound is crucial. Researchers have explored its behavior under various conditions, including acidic, basic, and oxidative environments . Investigating its reactions with nucleophiles, electrophiles, and other functional groups provides insights into its potential applications. Literature reports detail the specific reactions and mechanisms involved .
Physical And Chemical Properties Analysis
Mechanism of Action
The biological activity of 7-(2-Chloropropanoyl)-8a-methyl-1,5,6,8-tetrahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one remains an area of interest. Studies have investigated its interactions with enzymes, receptors, or cellular targets . Elucidating the mechanism of action is essential for potential therapeutic applications. Researchers have proposed hypotheses based on experimental evidence .
Safety and Hazards
properties
IUPAC Name |
7-(2-chloropropanoyl)-8a-methyl-1,5,6,8-tetrahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3/c1-7(11)8(14)12-3-4-13-9(15)16-6-10(13,2)5-12/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKXURAPDFBJLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN2C(=O)OCC2(C1)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chloropropanoyl)-8a-methyl-hexahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one |
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